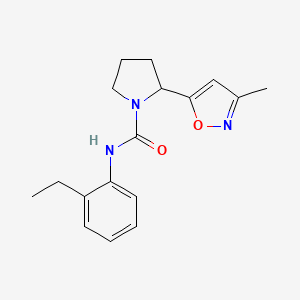
N-(2-ethylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(2-ethylphenyl)-2-(3-methyl-5-isoxazolyl)-1-pyrrolidinecarboxamide is a synthetic compound with potential therapeutic applications. This compound is also known as URB597 and belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have various effects on the body.
Mecanismo De Acción
URB597 works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. These receptors are involved in various physiological processes, including pain, inflammation, mood, and memory.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors. This activation can have various effects on the body, including reducing pain and inflammation, improving mood, and enhancing memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages for lab experiments. It is a highly selective and potent FAAH inhibitor, which makes it a useful tool for studying the endocannabinoid system. URB597 is also relatively stable and can be easily synthesized in high yields and purity. However, URB597 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. URB597 also has a relatively short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for research on URB597. One area of interest is its potential therapeutic applications in humans. URB597 has shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of more potent and selective FAAH inhibitors. These compounds could have even greater therapeutic potential and could be useful tools for studying the endocannabinoid system. Finally, more research is needed to understand the exact mechanisms by which URB597 exerts its effects on the body. This could lead to the development of new drugs that target the endocannabinoid system for various therapeutic applications.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. URB597 has also been shown to improve memory and cognitive function in rodents. These effects are believed to be mediated by the increased levels of endocannabinoids in the body.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13-7-4-5-8-14(13)18-17(21)20-10-6-9-15(20)16-11-12(2)19-22-16/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMXSAXIVQRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4461880.png)

![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461895.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4461909.png)
![N-(3-methoxyphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461923.png)
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4461934.png)
![4-(4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4461938.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4461940.png)
![1-(methylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4461944.png)

![N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461953.png)

![1-[(3-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4461962.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4461971.png)